Aspartyl-Histidine
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Overview
Description
Aspartyl-Histidine is a dipeptide composed of aspartate and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its role in various biological processes, particularly in signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartyl-Histidine can be synthesized through peptide synthesis methods, which involve the coupling of aspartic acid and histidine. The reaction typically requires the activation of the carboxyl group of aspartic acid, which can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently couple amino acids in a stepwise manner. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Aspartyl-Histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur at the carboxyl groups of aspartate.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced aspartate derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Aspartyl-Histidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and degradation.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
Aspartyl-Histidine exerts its effects through its involvement in signal transduction pathways. In two-component systems, the histidine residue is phosphorylated by a histidine kinase in response to an environmental stimulus. This phosphate group is then transferred to the aspartate residue of a response regulator, modulating its activity and leading to downstream signaling events . This mechanism is crucial for various cellular processes, including chemotaxis, osmosensing, and host recognition .
Comparison with Similar Compounds
Aspartyl-Serine: Another dipeptide with similar properties but different biological roles.
Aspartyl-Glycine: Known for its involvement in different metabolic pathways.
Histidyl-Serine: Shares the histidine residue but has distinct functions.
Uniqueness: Aspartyl-Histidine is unique due to its specific role in two-component signaling systems, which are essential for bacterial and plant responses to environmental stimuli. Its ability to participate in phosphorylation and dephosphorylation reactions sets it apart from other similar dipeptides .
Properties
IUPAC Name |
3-amino-4-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPSXROIMXIJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Aspartyl-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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